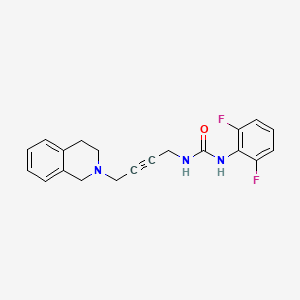
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring, chlorophenyl group, and fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid typically involves multiple steps, starting with the formation of the piperazine ring. One common method includes the reaction of 3-chlorophenylpiperazine with 2-fluorophenylacetic acid under specific conditions, such as the use of coupling agents like carbodiimides or peptide coupling reagents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a ligand for various receptors, making it useful in studying receptor-ligand interactions and signaling pathways.
Medicine: The compound has been investigated for its pharmacological properties, including its potential use as a therapeutic agent in treating various conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products and technologies.
作用機序
The mechanism by which 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(3-fluorophenyl)acetic acid
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid
Uniqueness: Compared to similar compounds, 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid stands out due to its specific arrangement of substituents on the phenyl rings and the piperazine ring. This unique structure may confer distinct biological and chemical properties, making it suitable for specific applications.
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-13-4-3-5-14(12-13)21-8-10-22(11-9-21)17(18(23)24)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXDBCOHVKZDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CC=C3F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2871589.png)
![Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate](/img/structure/B2871592.png)


![3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE](/img/structure/B2871595.png)

![1-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea](/img/structure/B2871601.png)
![(1R,5S,6S,7S)-7-Aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride](/img/structure/B2871603.png)

![N'-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B2871607.png)
![Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2871608.png)

![N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide](/img/structure/B2871611.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2871612.png)
